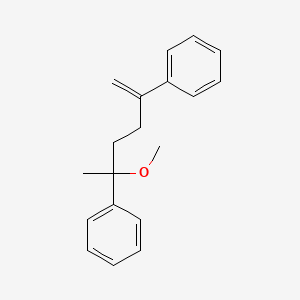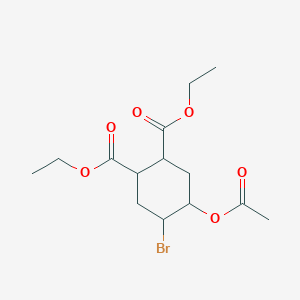
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and two ester groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate typically involves multiple steps. One common method starts with the bromination of cyclohexane derivatives, followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The compound can be reduced to remove the bromine atom or convert the ester groups to alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted cyclohexane derivatives.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products include alcohols and de-brominated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The bromine atom can facilitate the formation of reactive intermediates, which can interact with cellular components, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has similar ester and bromine functionalities but differs in the core structure, leading to different chemical properties and applications.
Diethyl 4-(acetyloxy)-cyclohexane-1,2-dicarboxylate:
Uniqueness
Diethyl 4-(acetyloxy)-5-bromocyclohexane-1,2-dicarboxylate is unique due to the presence of both acetyloxy and bromine groups on the cyclohexane ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
63028-39-7 |
|---|---|
Molekularformel |
C14H21BrO6 |
Molekulargewicht |
365.22 g/mol |
IUPAC-Name |
diethyl 4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H21BrO6/c1-4-19-13(17)9-6-11(15)12(21-8(3)16)7-10(9)14(18)20-5-2/h9-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
GAPDXBMDQYYTKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(C(CC1C(=O)OCC)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


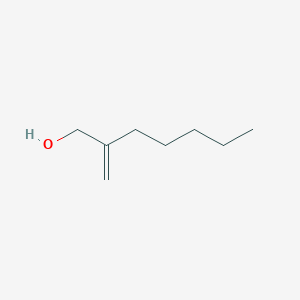
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
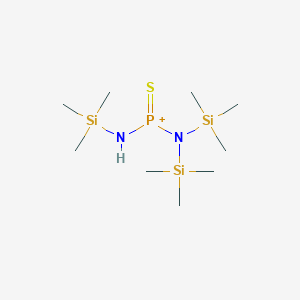

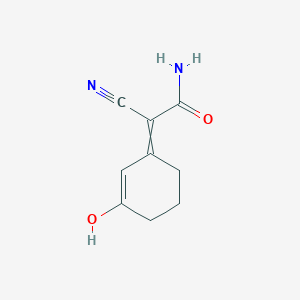
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
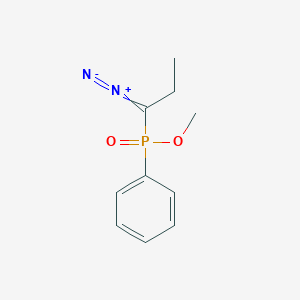
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
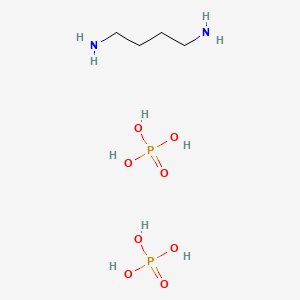
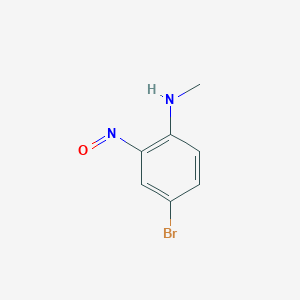

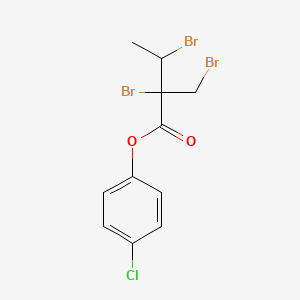
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
